

Revatropate: A Technical Guide to its Pharmacodynamics

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Compound of Interest

Compound Name: Revatropate

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Abstract

Revatropate (also known as UK-112166) is a potent and selective antimuscarinic agent. Pharmacodynamic studies have demonstrated its high affinity for M1 and M3 muscarinic acetylcholine receptors, with significantly lower affinity for the M2 subtype. This selectivity profile suggests its potential therapeutic utility in conditions where blockade of M1 and M3 receptor-mediated effects is desired, without significantly impacting cardiac function regulated by M2 receptors. **Revatropate** has been investigated for its potential in treating urge urinary incontinence, functional bowel disorders, and airway obstructive diseases. This document provides a comprehensive overview of the pharmacodynamics of **Revatropate**, including its mechanism of action, receptor affinity, and the experimental protocols used for its characterization.

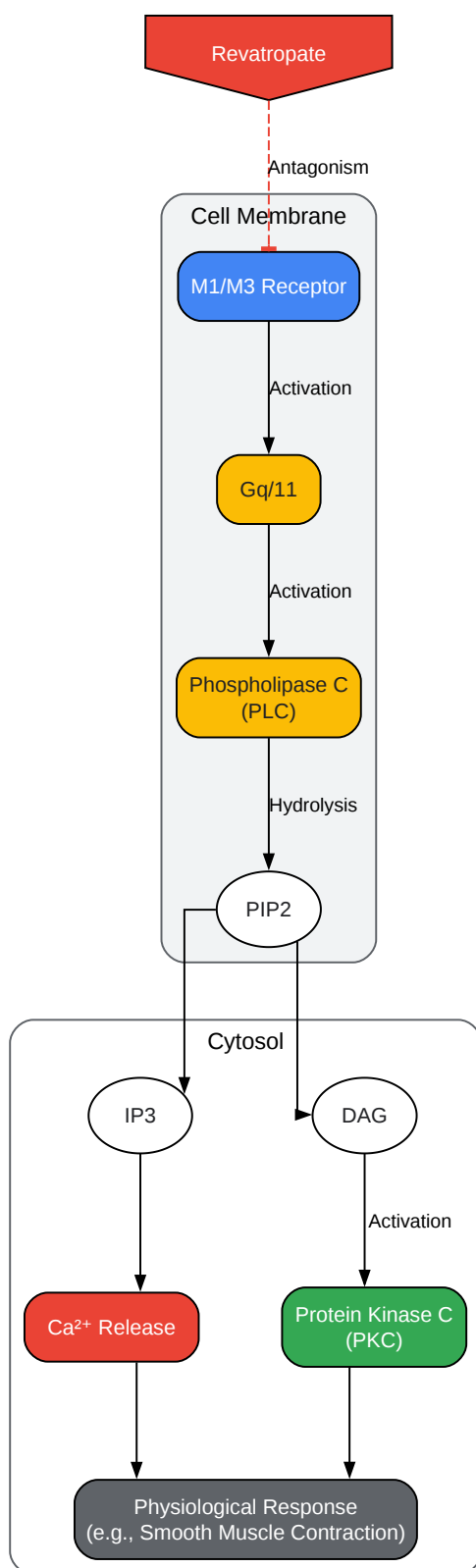
Mechanism of Action

Revatropate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its therapeutic and pharmacological effects are derived from its ability to selectively block the binding of the endogenous neurotransmitter, acetylcholine, to M1 and M3 receptor subtypes. This antagonism prevents the activation of the associated downstream signaling pathways.

Signaling Pathways

The M1 and M3 muscarinic receptors are coupled to the Gq/11 family of G-proteins. Upon agonist binding, these receptors activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction and glandular secretion.

Revatropate, by blocking the initial receptor activation, inhibits this entire downstream cascade, leading to smooth muscle relaxation and reduced secretions in tissues where M1 and M3 receptors are predominant. The relative sparing of M2 receptors, which are primarily coupled to Gi proteins and mediate inhibitory effects such as slowing of the heart rate, underscores the selectivity of **Revatropate**.



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Figure 1. Revatropate antagonism of the M1/M3-Gq/11 signaling pathway.

Quantitative Pharmacodynamic Data

Functional studies have demonstrated that **Revatropate** exhibits approximately 50-fold greater selectivity for M1 and M3 receptors over the M2 receptor subtype. This selectivity has been determined in various isolated tissue preparations that are known to predominantly express one of these receptor subtypes.

Parameter	Receptor Subtype	Test System	Value	Reference
Selectivity Ratio	M1/M3 vs. M2	Functional Assays in Isolated Tissues	~50-fold	[Alabaster, 1997]

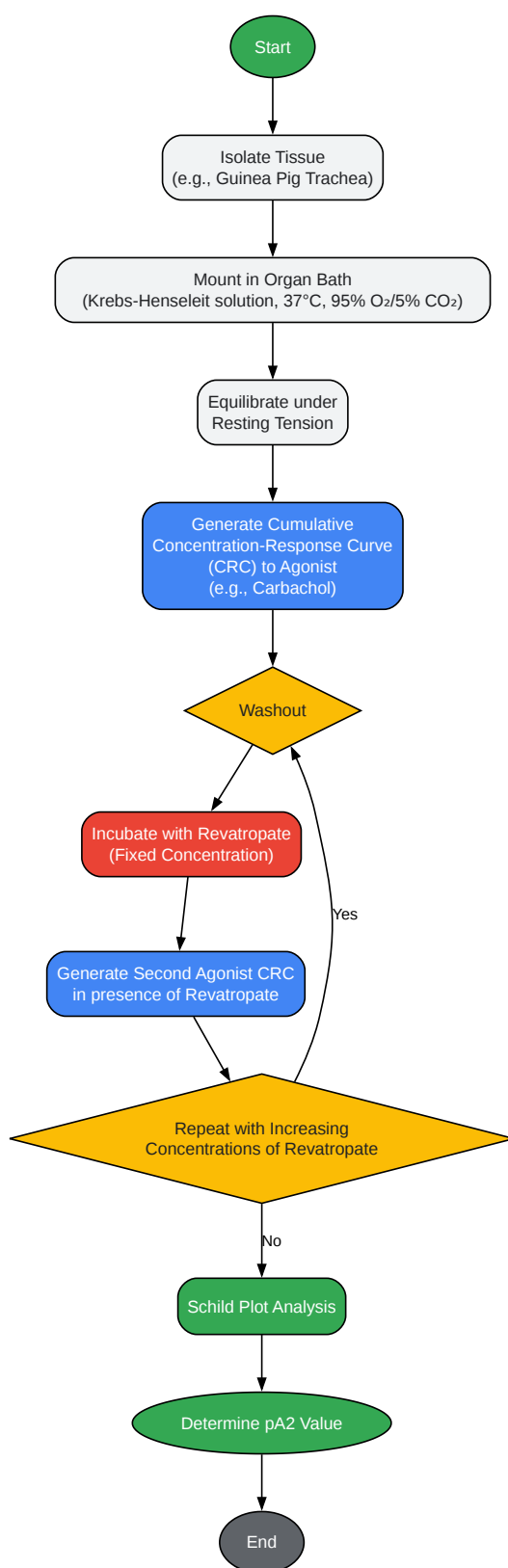
Note: Specific pA2 or Ki values from the primary literature were not publicly available at the time of this review. The selectivity is based on functional antagonism studies.

Experimental Protocols

The pharmacodynamic profile of **Revatropate** was established using classical pharmacological functional assays in isolated tissues. These methods allow for the determination of a drug's potency (e.g., as a pA2 value for an antagonist) at specific receptor subtypes that mediate a physiological response.

Functional Antagonism Workflow

The general workflow for determining the antagonist potency of **Revatropate** involves preparing isolated tissues, mounting them in an organ bath, eliciting a contractile response with a muscarinic agonist, and then measuring the ability of increasing concentrations of **Revatropate** to inhibit this response.



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Figure 2. General experimental workflow for determining antagonist potency (pA2) via functional assays.

M3 Receptor Antagonism (Guinea Pig Trachea)

- **Tissue Preparation:** Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into a spiral strip or rings, and epithelium may be removed.
- **Apparatus:** The tissue is suspended in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ and 5% CO₂. Changes in isometric tension are recorded using a force-displacement transducer.
- **Protocol:**
 - The tissue is equilibrated under a resting tension of 1 g for at least 60 minutes, with washes every 15 minutes.
 - A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the EC₅₀.
 - The tissue is washed to return to baseline.
 - The preparation is incubated with a known concentration of **Revatropate** for a predetermined period (e.g., 30-60 minutes).
 - The cumulative concentration-response curve to the agonist is repeated in the presence of **Revatropate**.
 - Steps 3-5 are repeated with increasing concentrations of **Revatropate**.
- **Data Analysis:** The rightward shift in the agonist concentration-response curve caused by **Revatropate** is used to construct a Schild plot, from which the pA₂ value is determined. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀.

M1 Receptor Antagonism (Rabbit Vas Deferens)

- Tissue Preparation: Male New Zealand White rabbits are euthanized. The vasa deferentia are removed, cleaned of connective tissue, and placed in Krebs-Henseleit solution.
- Apparatus: The tissue is mounted in an organ bath and stimulated electrically with platinum electrodes to elicit twitch contractions, which are primarily mediated by the release of ATP from sympathetic nerves. These twitch responses are modulated by presynaptic M1 receptors.
- Protocol:
 - The tissue is equilibrated and subjected to electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration) to produce stable twitch contractions.
 - The M1-selective agonist McN-A-343 is added cumulatively to inhibit the twitch contractions.
 - Following washout, the tissue is incubated with **Revatropate**.
 - The concentration-response curve to McN-A-343 is repeated in the presence of **Revatropate**.
- Data Analysis: The antagonism of the McN-A-343-induced inhibition of twitch contractions is quantified to determine the potency of **Revatropate** at M1 receptors.

M2 Receptor Antagonism (Guinea Pig Atria)

- Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The atria are dissected and mounted.
- Apparatus: Spontaneously beating right atria or electrically paced (e.g., 1 Hz) left atria are suspended in an organ bath. The rate of contraction (chronotropy) or the force of contraction (inotropy) is measured.
- Protocol:
 - The atria are allowed to equilibrate until a stable rate or force of contraction is achieved.

- A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is performed to measure the negative chronotropic or inotropic effect.
- Following washout, the tissue is incubated with **Revatropate**.
- The agonist concentration-response curve is repeated in the presence of **Revatropate**.
- Data Analysis: The ability of **Revatropate** to antagonize the agonist-induced decrease in heart rate or force of contraction is quantified to determine its potency at M2 receptors.

Summary and Conclusion

Revatropate is a selective M1/M3 muscarinic receptor antagonist. Its pharmacodynamic profile, characterized by potent inhibition of M1 and M3 receptors with a significantly lower effect on M2 receptors, makes it a candidate for targeted therapy of diseases involving smooth muscle hyperreactivity and excessive glandular secretions, while potentially minimizing cardiac side effects. The functional assays in isolated tissues such as guinea pig trachea, rabbit vas deferens, and guinea pig atria have been instrumental in elucidating this selectivity. Further research to define its binding affinities (K_i values) through radioligand binding assays would provide a more complete understanding of its molecular interactions.

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